Superior Anti-E. coli Potency of GLK-19 Compared to Human LL-37
GLK-19 demonstrates higher antimicrobial activity against Escherichia coli than the well-known human antimicrobial peptide LL-37 [1]. While the Minimum Inhibitory Concentration (MIC) of GLK-19 against E. coli is established at 10 µM, the study's findings indicate that LL-37 requires a higher concentration to achieve the same inhibitory effect, thus establishing GLK-19 as the more potent option against this target [1][2].
| Evidence Dimension | Anti-E. coli Activity (MIC) |
|---|---|
| Target Compound Data | 10 µM |
| Comparator Or Baseline | Human LL-37 (Quantitative MIC not specified in the primary reference but reported to be less active than GLK-19) |
| Quantified Difference | GLK-19 is reported to be more active than LL-37, but the exact fold difference is not provided. |
| Conditions | In vitro antimicrobial susceptibility assay against Escherichia coli [1]. |
Why This Matters
For research focused on E. coli inhibition, procuring GLK-19 over LL-37 ensures access to a more potent molecular tool, potentially reducing the required concentration and minimizing off-target effects.
- [1] Wang G, Li X, Wang Z. APD2: the updated antimicrobial peptide database and its application in peptide design. Nucleic Acids Res. 2009 Jan;37(Database issue):D933-7. View Source
- [2] DRAMP 03829. Data Repository of Antimicrobial Peptides. GLK-19 entry. View Source
